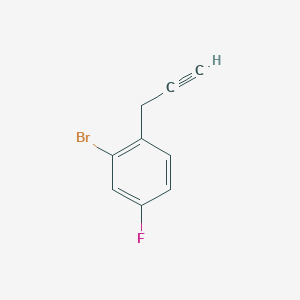

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene

Description

Properties

IUPAC Name |

2-bromo-4-fluoro-1-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF/c1-2-3-7-4-5-8(11)6-9(7)10/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDMAXGHXQQSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-4-fluorobenzene Precursors

A critical precursor step is the preparation of 2-bromo-4-fluorobenzene or related intermediates, which can be achieved via halogenation and fluorination of substituted toluenes or anilines.

Diazotization and Halogenation Route : Starting from para-aminotoluene derivatives, a sequence involving diazotization with sodium nitrite under controlled low temperatures (below 20 °C), followed by reaction with cuprous bromide, yields brominated intermediates such as 2-nitro-4-toluene bromide. Subsequent reduction and fluoridation steps with anhydrous hydrogen fluoride and sodium nitrite lead to 2-fluoro-4-bromotoluene derivatives.

Light-Induced Bromination : The bromination of 2-fluoro-4-toluene derivatives under UV light (>3000 Å) with bromine at elevated temperatures (160-180 °C) and reflux conditions results in 2-fluoro-4-bromo benzyl bromide, which can be further converted to the desired aromatic bromofluoro compounds.

Introduction of the Propargyl Group (Propargylation)

The key step to introduce the prop-2-yn-1-yl substituent at the aromatic position involves the reaction of phenol or phenol derivatives with propargyl bromide under basic conditions.

Base and Solvent Selection : Potassium carbonate (K₂CO₃) in acetone under reflux conditions (around 80 °C) has been demonstrated as an optimal system for propargylation. This mild base facilitates the formation of phenoxide ions that undergo nucleophilic substitution with propargyl bromide via an S_N2 mechanism.

Reaction Conditions and Yields : For example, 2-bromo-4-methylphenol reacted with propargyl bromide (1.2 equivalents) in acetone using K₂CO₃ (2 equivalents) under reflux for 5 hours afforded the corresponding propargyloxybenzene derivative in approximately 74% yield. Electron-withdrawing groups on the aromatic ring increase phenol acidity, favoring phenoxide formation and higher yields, whereas electron-donating groups reduce yields.

Alternative Bases and Solvents : Attempts using stronger bases like lithium hydride (LiH) in tetrahydrofuran (THF) at room temperature failed to produce the product, indicating that harsher bases deactivate the aromatic ring and are less suitable for this synthesis.

Representative Data Table: Propargylation of Substituted Phenols

| Compound ID | Starting Phenol Derivative | Base | Solvent | Temp (°C) | Time (hrs) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 2a | 4-bromo-2-chlorophenol | K₂CO₃ (3.5 eq) | Acetone | Reflux (80) | 5 | 79 | Brown solid, high yield |

| 2d | 2-bromo-4-methylphenol | K₂CO₃ (2 eq) | Acetone | Reflux (80) | 5 | 74 | Yellow oily liquid |

| 2f | 1-nitro-4-hydroxybenzene | K₂CO₃ (3.5 eq) | Acetone | Reflux (80) | 5 | 76 | Lower yield (53%) if reaction done at RT |

| 4b | 4,4′-sulfonyldiphenol | K₂CO₃ (4 eq) | Acetone | Reflux (80) | 5 | 73 | White solid, very good yield |

Note: Compound 2d corresponds closely to the structure of 2-bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene analogues with a propargyl group attached via an ether linkage.

Mechanistic Insights and Optimization

Reaction Mechanism : The propargylation proceeds via nucleophilic attack of the phenoxide ion on the electrophilic propargyl bromide carbon, displacing bromide ion in an S_N2 fashion.

Effect of Substituents : Electron-withdrawing substituents such as fluorine and bromine increase the acidity of phenol, stabilizing the phenoxide ion and improving reaction rates and yields. Electron-donating groups have the opposite effect.

Solvent Role : Aprotic polar solvents like acetone enhance the nucleophilicity of the phenoxide ion and favor S_N2 reactions, making acetone the solvent of choice.

Base Strength : Mild bases like K₂CO₃ are preferred. Strong bases such as LiH or NaOH tend to deactivate the aromatic ring or cause side reactions, lowering yields or preventing product formation.

Summary of Research Findings

The combination of potassium carbonate and acetone under reflux is the most effective method for preparing propargylated aromatic compounds like this compound.

The starting phenol derivative must be carefully chosen , with electron-withdrawing groups favoring higher yields.

Reaction monitoring by thin-layer chromatography (TLC) is essential to determine completion.

The method provides moderate to high yields (70-80%) under relatively mild conditions.

The synthesized compounds have been shown to possess useful biological activities, including antibacterial and enzyme inhibition properties, which underscore the importance of efficient synthetic methods.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene is . The compound features a benzene ring with bromine and fluorine substituents, as well as a prop-2-yn-1-yl group. This structure contributes to its reactivity and potential applications in synthetic chemistry.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its halogen substituents facilitate various chemical reactions, including substitution and coupling reactions.

- Reactivity Studies : The compound is used to study reaction mechanisms involving halogenated aromatic compounds, which are crucial for understanding electrophilic aromatic substitution processes.

2. Biology

- Biological Activity : Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties. It can be used to explore interactions with biological pathways and targets.

- Enzyme Inhibition Studies : The unique structure allows for the investigation of enzyme inhibition mechanisms, potentially leading to the development of new therapeutic agents.

3. Medicine

- Pharmaceutical Development : As a pharmaceutical intermediate, this compound is explored for its potential as an active ingredient in drug formulations targeting various diseases.

- Cancer Research : Research has indicated that derivatives of this compound may inhibit cancer cell proliferation, suggesting its potential role in cancer therapy.

4. Industry

- Material Science : The compound is utilized in the production of advanced materials with unique chemical properties, contributing to innovations in polymer chemistry and material engineering.

- Chemical Manufacturing : It plays a role in the synthesis of specialty chemicals used across various industrial applications.

Case Study 1: Antibacterial Activity

A series of experiments were conducted to evaluate the antibacterial activity of this compound against common bacterial strains. The results indicated significant inhibition of bacterial growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These findings suggest that this compound could be a candidate for developing new antibacterial agents.

Case Study 2: Cancer Cell Proliferation

In vitro studies demonstrated that treatment with derivatives of this compound resulted in significant growth inhibition of MDA-MB-231 breast cancer cells. The mechanism was attributed to apoptosis induction and modulation of apoptotic pathways, indicating its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

The table below compares key physical and structural attributes of 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene with its analogues:

Key Observations :

- The propynyl group in the target compound introduces sp-hybridized carbon atoms, enhancing reactivity in alkyne-specific reactions (e.g., Sonogashira coupling).

- Methylthio and trifluoromethoxy substituents impart distinct electronic effects: -SMe is electron-donating, while -OCF₃ is strongly electron-withdrawing, altering electrophilic substitution patterns.

- The allyl-substituted analogue (prop-1-en-2-yl) is a liquid (b.p. 45–48 °C at 0.1 mmHg), contrasting with the solid-state stability of methylthio derivatives .

Alkyne vs. Alkene Reactivity

- The propynyl group enables reactions such as: Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Sonogashira Coupling: Formation of carbon-carbon bonds with aryl halides.

- The allyl group in the propenyl analogue participates in ene reactions, as demonstrated in the synthesis of 4-methylenechromanes .

Halogen and Functional Group Effects

Spectroscopic Comparison

- NMR Data :

- The propenyl analogue (3b) exhibits ¹H NMR signals at δ 5.25 (quintet, J = 1.5 Hz) and 4.95 (q, J = 0.9 Hz) for the allyl protons, with aromatic protons between δ 7.00–7.32 .

- Propynyl derivatives would show a singlet for the terminal alkyne proton (~δ 2.5–3.0 ppm) and characteristic ¹³C shifts for sp-hybridized carbons (~70–85 ppm).

Biological Activity

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, featuring both bromine and fluorine substituents, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's molecular formula is C10H8BrF, and its structure includes a prop-2-yn-1-yl group attached to a benzene ring that is further substituted with bromine and fluorine atoms. These substituents significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The presence of bromine and fluorine enhances the compound's binding affinity through halogen bonding, which can influence selectivity towards specific molecular targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In studies involving various bacterial strains, the compound showed promising results:

| Bacterial Strain | Inhibition Percentage at 100 µg/mL | IC50 (µg/mL) |

|---|---|---|

| Bacillus subtilis | 55.67 ± 0.26 | 79.9 |

| Escherichia coli | Moderate inhibition | Not specified |

| Shigella flexneri | Moderate inhibition | Not specified |

These findings suggest that the compound could be developed as an antibacterial agent against specific pathogens .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit urease, an enzyme crucial for nitrogen metabolism in various organisms. The results from enzyme inhibition studies are summarized below:

| Compound | Percentage Inhibition at 50 µg/mL | Percentage Inhibition at 100 µg/mL | IC50 (µg/mL) |

|---|---|---|---|

| 2-Bromo-4-fluoro derivative | 42.5 ± 0.7 | 82.00 ± 0.09 | 60.2 |

| Other derivatives | Varies between 31.5% to 86.45% | IC50 values range from 62.15 to 70.9 |

These results indicate a strong potential for this compound in therapeutic applications targeting urease-related disorders .

Case Studies

In a notable study published in PLOS ONE, researchers synthesized several derivatives of propynyl-substituted benzene compounds and evaluated their biological activities, including antibacterial and urease inhibition effects. The study found that certain derivatives exhibited significant inhibitory action against Bacillus subtilis and urease, suggesting a relationship between structural features and biological efficacy .

Q & A

Q. What are the optimized synthetic methodologies for preparing 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene, and how are intermediates characterized?

The synthesis often involves Sonogashira coupling between a bromo-fluoro-substituted aryl halide (e.g., 2-bromo-4-fluoroiodobenzene) and a propargyl derivative. Key steps include:

- Use of Pd(PPh₃)₄ or CuI as catalysts in anhydrous THF or DMF at 40–60°C.

- Protecting-group strategies (e.g., silyl groups) to stabilize the propynyl moiety during coupling. Intermediates are characterized via H/C NMR , focusing on aromatic proton splitting patterns () and propynyl proton signals (δ ~5.25 ppm for terminal alkynes). Purity (>95%) is confirmed by HPLC or GC-MS after purification via silica gel chromatography (hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts minimized?

- H NMR : Identifies substituent positions via coupling constants (e.g., for fluorine-adjacent protons) and propynyl proton multiplicity (singlet/quintet).

- F NMR : Confirms fluorine substitution (δ ~-110 ppm for aromatic fluorine).

- IR Spectroscopy : Detects C≡C stretches (~2100 cm⁻¹). To minimize artifacts:

- Use deuterated solvents (e.g., CDCl₃) to avoid residual proton peaks.

- Employ DEPT-135 or HSQC for unambiguous C assignments. Spectral discrepancies (e.g., unexpected splitting) are resolved by comparing experimental data with computational models (DFT) .

Q. What strategies ensure high purity and stability of this compound during storage?

- Purification : Column chromatography with gradient elution (hexane to ethyl acetate) removes unreacted halides.

- Stability : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation.

- Purity Monitoring : Regular TLC checks (Rf ~0.5 in 4:1 hexane:EtOAc) and HPLC-DAD (λ = 254 nm) .

Advanced Research Questions

Q. How can the reactivity of the prop-2-yn-1-yl group in this compound be systematically investigated under catalytic conditions?

Design experiments to probe:

- Cycloadditions : React with azides (click chemistry) using Cu(I) catalysts in aqueous THF.

- Hydrofunctionalization : Test Pd-catalyzed hydroboration (anti-Markovnikov) or Au-catalyzed hydration. Monitor reactions via in-situ FTIR to track C≡C bond consumption. Optimize conditions (solvent, temp.) using DoE (Design of Experiments) to maximize yield (>80%). Compare results with analogous compounds (e.g., 2,4-difluoro-propargyl benzene) to assess electronic effects .

Q. What methodologies resolve contradictions in spectral data during structural elucidation of halogenated aromatics?

Case Study: Conflicting H NMR signals may arise from rotational isomerism or paramagnetic impurities.

- Variable-Temperature NMR : Identify dynamic processes (e.g., restricted rotation) by observing signal coalescence at elevated temps.

- X-ray Crystallography : Use SHELXL for refinement, leveraging high-resolution data to resolve positional disorder. For example, SHELXL’s TWIN command handles twinning in halogenated crystals .

- DFT Calculations : Compare experimental C shifts with computed values (B3LYP/6-31G*) to validate assignments .

Q. How do electronic effects of bromine and fluorine substituents influence regioselectivity in cross-coupling reactions?

- Electron-Withdrawing Effects : Fluorine directs electrophilic substitution para to itself, while bromine acts as a leaving group in SNAr reactions.

- Catalytic Screening : Test Suzuki-Miyaura coupling (e.g., with phenylboronic acid) using Pd(OAc)₂/XPhos. Monitor regioselectivity via LC-MS; bromine typically undergoes faster oxidative addition than fluorine.

- Hammett Analysis : Quantify substituent effects (σₚ values: F = +0.06, Br = +0.23) to predict reaction rates .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in drug discovery?

- Kinase Inhibition : Screen against EGFR or VEGFR2 using fluorescence polarization assays.

- CYP450 Metabolism : Assess metabolic stability via human liver microsomes (HLM) with LC-MS/MS quantification.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with structural analogs. Note: Results require validation in in vivo models due to potential prodrug activation .

Methodological Notes

- Crystallography : For novel derivatives, refine structures using SHELXL-2018 with the

HKLF 4format for twinned data. ApplySIMUandDELUrestraints to manage thermal motion in halogen atoms . - Data Reproducibility : Archive raw spectral and crystallographic data in repositories (e.g., Cambridge Crystallographic Data Centre) for peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.